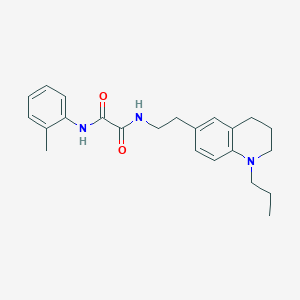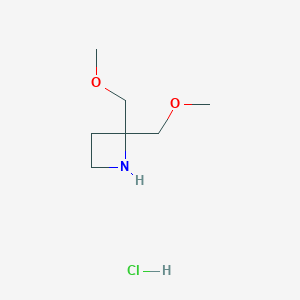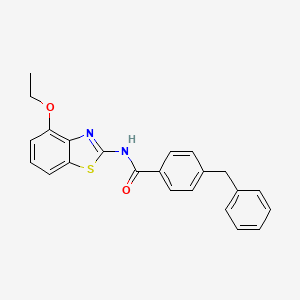![molecular formula C23H27N3O6 B2826925 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide CAS No. 942012-73-9](/img/structure/B2826925.png)
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, a 4-methoxyphenyl group, and a morpholinoethyl group . It is related to a class of compounds that have been studied for their anti-inflammatory properties .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. One approach involves starting from methyl acrylate and then removing the methyl group with LiOH after cyclization . Another study discusses the crystal structure of a related compound, providing insights into its synthesis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, the crystal structure of a related compound has been determined . Another study discusses the tailoring of the molecular design of twisted dihydrobenzodioxin phenanthroimidazole derivatives .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, one study discusses the up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process in these compounds . Another study tested these compounds for in vitro inhibition of PARP1 enzyme activity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, one study provides the empirical formula and molecular weight of a related compound . Another study discusses the crystal structure of a related compound .Applications De Recherche Scientifique
Synthesis and Bioactivity
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is a compound involved in the synthesis of various novel chemical entities, showcasing its potential as a precursor in pharmaceutical chemistry. For instance, it's structurally related to compounds that have been synthesized for their anti-inflammatory and analgesic properties. In a study, novel heterocyclic compounds derived from visnaginone and khellinone, structurally similar to the query compound, were synthesized and demonstrated significant inhibitory activity on cyclooxygenase-2 (COX-2), alongside notable analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Properties
The compound's morpholine and methoxyphenyl groups suggest relevance in antimicrobial applications, as seen in related research. For example, derivatives synthesized from various ester ethoxycarbonylhydrazones and primary amines, containing morpholine and methoxy groups, displayed significant antimicrobial activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, & Karaoglu, 2007).
Synthesis of Isoflavones
Furthermore, the compound's morpholine component aligns with methodologies in synthesizing isoflavones. In research conducted by Qian Hong (2005), morpholine was used as a catalyst in the formation of 5-methyl-7-hydroxy-isoflavone, indicating the potential involvement of morpholine-containing compounds like the one in query in similar synthetic pathways (Hong, 2005).
Implications in Eating Disorders and Food Consumption
Interestingly, the compound's structural features are similar to those found in studies exploring eating disorders and compulsive food consumption. A study on the effects of various OX1R and OX2R antagonists in a binge eating model in female rats demonstrated the potential of structurally related compounds in modulating compulsive food seeking and intake, suggesting a potential research pathway for the compound (Piccoli et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions in the research of similar compounds could involve further exploration of their synthesis, analysis of their molecular structure, and investigation of their potential applications. For instance, one study suggests that it might be easier to start the synthesis from methyl acrylate . Another study discusses the potential use of similar compounds in non-doped blue organic light-emitting devices .
Propriétés
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6/c1-29-18-5-2-16(3-6-18)19(26-8-10-30-11-9-26)15-24-22(27)23(28)25-17-4-7-20-21(14-17)32-13-12-31-20/h2-7,14,19H,8-13,15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBMXACTOUOFDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride](/img/structure/B2826843.png)
![4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2826844.png)

![Tert-butyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B2826847.png)


![Ethyl 4-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}-2-thienyl)carbonyl]amino}benzoate](/img/structure/B2826854.png)


![2-{2-Bromo-4-[2-cyano-2-(methylcarbamoyl)eth-1-en-1-yl]phenoxy}acetic acid](/img/structure/B2826860.png)

![Ethyl 4-[[2-[[1-oxo-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]benzoate](/img/structure/B2826864.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2826865.png)